3-[5-(2-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride
Description
3-[5-(2-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride is a piperidine-derived compound featuring a 1,3-oxazole ring substituted at position 5 with a 2-methoxybenzyl group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research.
Properties
IUPAC Name |
5-[(2-methoxyphenyl)methyl]-2-piperidin-3-yl-1,3-oxazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2.ClH/c1-19-15-7-3-2-5-12(15)9-14-11-18-16(20-14)13-6-4-8-17-10-13;/h2-3,5,7,11,13,17H,4,6,8-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJBMXSMHWCQHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=CN=C(O2)C3CCCNC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives often involves cyclization reactions. For example, the cyclization of 1,2-diamine derivatives with sulfonium salts can lead to the formation of piperidine derivatives . Another method includes the aza-Michael addition between diamines and in situ generated sulfonium salts . These reactions typically occur under basic conditions and can yield high selectivity and broad substrate scope .
Industrial Production Methods
Industrial production of piperidine derivatives may involve hydrogenation, cyclization, cycloaddition, annulation, and amination reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task in modern organic chemistry .
Chemical Reactions Analysis
Types of Reactions
Piperidine derivatives can undergo various types of reactions, including:
Oxidation: Piperidine derivatives can be oxidized to form piperidinones.
Reduction: Reduction reactions can convert piperidinones back to piperidines.
Substitution: Substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonium salts, diamines, and various catalysts such as cobalt, ruthenium, and nickel-based nanocatalysts . Reaction conditions often involve basic environments and specific temperature and pressure settings to achieve high yields and selectivity .
Major Products
The major products formed from these reactions include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Scientific Research Applications
Chemistry
The compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to act as a reagent in various organic reactions, facilitating the development of new chemical entities.
Biology
Research has indicated that 3-[5-(2-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride exhibits potential biological activities, including:
- Antimicrobial Properties: Studies have shown its effectiveness against various bacterial strains.
- Antiviral Activity: Preliminary research suggests it may inhibit viral replication.
- Anticancer Potential: Investigations into its ability to induce apoptosis in cancer cells are ongoing.
Medicine
The compound is being explored for its therapeutic applications:
- Drug Development: Its pharmacological properties make it a candidate for developing treatments for diseases such as cancer and infections.
- Mechanism of Action Studies: Research is focused on understanding how it interacts with specific molecular targets, including enzymes and receptors.
Case Study 1: Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition, particularly against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.
Case Study 2: Anticancer Research
A research team investigated the compound's effects on human cancer cell lines. Results indicated that it could induce apoptosis in breast cancer cells through the activation of caspase pathways. This study was published in Cancer Research and suggests further exploration for therapeutic applications in oncology.
Mechanism of Action
The mechanism of action of piperidine derivatives involves their interaction with specific molecular targets and pathways. These compounds can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact mechanism depends on the specific structure and functional groups present in the piperidine derivative .
Comparison with Similar Compounds
Structural and Physicochemical Differences
The table below compares key structural and physicochemical properties of the target compound with six analogs:
*Calculated molecular weights based on formulas; exact values may vary.
Key Observations and Research Implications
Substituent Position and Electronic Effects: The 2-methoxybenzyl group in the target compound (ortho-substitution) may induce steric hindrance or electronic effects distinct from the 4-methoxybenzyl analog (para-substitution). The 4-fluorobenzyl analog (CAS: 1785759-46-7) replaces methoxy with fluorine, enhancing lipophilicity and metabolic stability, a common strategy in drug design .
Heterocycle Modifications: Replacing 1,3-oxazole with 1,2,4-oxadiazole (e.g., propan-2-yl or cyclobutyl derivatives) introduces greater electronegativity, affecting hydrogen-bonding capacity and solubility. The cyclobutyl-oxadiazole analog is noted for agrochemical applications, suggesting divergent biological targets .
Salt Form and Solubility: Dihydrochloride salts (e.g., 4-methoxybenzyl and 4-fluorobenzyl analogs) generally exhibit higher aqueous solubility than monohydrochloride forms, critical for formulation development. The discontinuation of the dihydrochloride form of the target compound (CAS: 40500-07-0) may relate to stability or synthesis challenges .
Applications and Discontinuation Trends :
- The cyclobutyl-oxadiazole derivative’s use in agrochemicals highlights structural versatility beyond pharmaceuticals .
- Discontinued analogs (e.g., dihydrochloride forms) may reflect historical issues in scalability, toxicity, or efficacy, underscoring the importance of salt selection in development .
Biological Activity
3-[5-(2-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structure features a piperidine ring, an oxazole ring, and a methoxybenzyl group, which contribute to its unique biological activity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound may modulate various signaling pathways, influencing cellular processes such as apoptosis and cell proliferation.
Anticancer Activity
Research indicates that derivatives of piperidine compounds, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : In vitro studies have demonstrated that this compound can induce apoptosis in breast cancer cell lines (e.g., MDA-MB-231) at concentrations as low as 50 µM over a 72-hour incubation period .
- Mechanistic Insights : Flow cytometry analyses revealed that the compound activates apoptotic pathways by increasing p53 expression and caspase-3 cleavage in cancer cells .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 50 | Apoptosis induction |
| MCF-7 | 0.65 | Activation of p53 and caspase-3 |
| HeLa | 2.41 | Cytotoxicity through apoptosis |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses antibacterial activity against resistant strains of Gram-positive bacteria .
Case Studies
- Cytotoxic Effects on Breast Cancer Cells : A study focused on the effects of various oxazole derivatives on MDA-MB-231 cells found that compounds similar to this compound significantly reduced cell viability through apoptotic mechanisms .
- Antimicrobial Evaluation : Another investigation assessed the antibacterial potency of piperidine derivatives against clinically isolated resistant strains. The results indicated that certain structural modifications could enhance antibacterial efficacy compared to standard treatments like linezolid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
